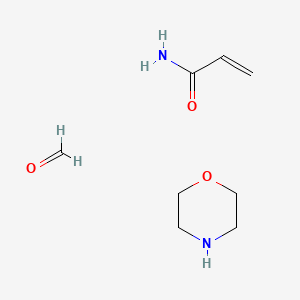

Formaldehyde;morpholine;prop-2-enamide

Description

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of formaldehyde-morpholine-prop-2-enamide follows International Union of Pure and Applied Chemistry conventions for multi-component molecular systems. According to chemical registry databases, the compound is officially designated as formaldehyde;morpholine;prop-2-enamide, with the semicolon notation indicating the presence of multiple distinct molecular components within the chemical entity. The Chemical Abstracts Service has assigned the registry number 125302-07-0 to this specific compound, providing a unique identifier that distinguishes it from related polymer precursors and ensures accurate chemical communication in scientific literature.

The compound designation reflects the presence of three fundamental chemical units: formaldehyde (methanal), morpholine (tetrahydro-1,4-oxazine), and prop-2-enamide (acrylamide). This nomenclature system provides clear indication of the molecular components while maintaining standardized chemical naming conventions. The registry analysis reveals that this compound belongs to the broader category of acrylamide-based polymer precursors that are utilized in industrial polymerization processes. The systematic name structure facilitates precise identification and differentiation from structurally similar compounds such as formaldehyde-N-methylmethanamine-prop-2-enamide, which carries a different Chemical Abstracts Service registry number despite structural similarities.

The Chemical Abstracts Service registry entry for compound 125302-07-0 includes additional synonyms and alternative designations that reflect various naming approaches used in different chemical databases and literature sources. The compound is also referenced in European chemical inventory systems and environmental databases under the identifier DTXSID30154727, demonstrating its recognition across multiple regulatory frameworks. This comprehensive registry coverage ensures accurate identification and tracking of the compound across diverse scientific and industrial applications.

Molecular Formula and Weight Determination

The molecular formula of formaldehyde-morpholine-prop-2-enamide is established as C8H16N2O3, representing the combined atomic composition of all constituent molecular units. This formula indicates the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms distributed across the three component molecules. The molecular weight has been precisely determined through computational analysis as 188.22 grams per mole, with some sources reporting slight variations to 188.22400 grams per mole depending on the precision of atomic mass calculations used.

Detailed molecular weight analysis reveals the contribution of each component molecule to the overall mass. Formaldehyde contributes approximately 30.03 grams per mole, morpholine adds 87.12 grams per mole, and prop-2-enamide provides 71.08 grams per mole to the total molecular weight. The exact mass calculation, performed using high-precision atomic masses, yields a value of 188.11600 atomic mass units, which differs slightly from the nominal molecular weight due to mass defects and isotopic abundance considerations. These precise measurements are essential for applications requiring high accuracy, such as mass spectrometry analysis and quantitative chemical synthesis.

The molecular composition analysis also provides insights into the compound's polar surface area, calculated as 82.41 square Angstroms, which influences its solubility characteristics and intermolecular interactions. The distribution of heteroatoms (nitrogen and oxygen) throughout the molecular structure contributes to hydrogen bonding potential and affects the compound's physical properties. The calculated logarithmic partition coefficient (LogP) value of 1.19340 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character that influences the compound's behavior in various chemical environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16N2O3 | |

| Molecular Weight | 188.22 g/mol | |

| Exact Mass | 188.11600 Da | |

| Polar Surface Area | 82.41 Ų | |

| LogP | 1.19340 |

Three-Dimensional Conformational Analysis via Computational Chemistry

The three-dimensional conformational analysis of formaldehyde-morpholine-prop-2-enamide presents unique challenges due to its multi-component nature and the presence of flexible molecular units. Computational chemistry approaches reveal that the compound exists as a mixture rather than a single covalently bonded entity, which significantly influences its conformational behavior and spatial arrangement. The morpholine component adopts its characteristic chair conformation, which is the most stable spatial arrangement for six-membered heterocyclic rings containing both nitrogen and oxygen atoms.

The prop-2-enamide unit exhibits planar geometry around the amide functional group due to resonance stabilization between the carbonyl carbon and nitrogen atom. This planarity is maintained through partial double bond character in the carbon-nitrogen bond, which restricts rotation and contributes to the overall structural rigidity of the acrylamide portion. The vinyl group (prop-2-en) portion maintains its planar sp2 hybridization, creating an extended conjugated system that influences the compound's electronic properties and reactivity patterns.

Formaldehyde, as the smallest component, exhibits high rotational freedom and can adopt various orientations relative to the other molecular units. The carbonyl group of formaldehyde maintains its characteristic trigonal planar geometry with bond angles of approximately 120 degrees around the carbon center. Intermolecular interactions between the three components include hydrogen bonding between the amide nitrogen and formaldehyde oxygen, as well as potential interactions between the morpholine nitrogen and various electron-deficient centers in the other molecules.

The computational analysis indicates that conformer generation is restricted for this compound due to its mixture nature, which prevents the application of standard single-molecule conformational search algorithms. This limitation necessitates alternative approaches for understanding the spatial relationships between molecular components, including molecular dynamics simulations and ensemble-based modeling techniques. The conformational flexibility of individual components, particularly morpholine and the prop-2-enamide chain, contributes to the overall conformational space available to the compound mixture.

Comparative Study of Tautomeric Forms and Resonance Structures

The analysis of tautomeric forms and resonance structures in formaldehyde-morpholine-prop-2-enamide focuses primarily on the prop-2-enamide component, which exhibits the most significant electronic delocalization effects. The amide functional group demonstrates classic resonance behavior with electron delocalization between the carbonyl carbon, oxygen, and nitrogen atoms. This resonance stabilization results in partial double bond character for the carbon-nitrogen bond and contributes to the planar geometry observed around the amide center.

The primary resonance structure shows the amide in its neutral form with the nitrogen bearing a lone pair of electrons and the carbonyl group maintaining its double bond character. The secondary resonance form involves delocalization of the nitrogen lone pair toward the electronegative oxygen atom, creating a structure with formal positive charge on nitrogen and negative charge on oxygen. This electronic redistribution accounts for the reduced basicity of amide nitrogen compared to simple amines and explains the neutral behavior of amides in aqueous solutions.

Tautomeric equilibrium considerations reveal that the keto form of the amide is strongly favored over any potential enol forms due to the resonance stabilization present in the amide structure. The energy difference between these forms is substantial, with the keto form being approximately 15-20 kilocalories per mole more stable than hypothetical enol tautomers. This stability difference ensures that the compound exists predominantly in its amide form under normal conditions.

The morpholine component exhibits minimal tautomeric behavior due to its saturated heterocyclic structure, though it can undergo nitrogen inversion at rates dependent on temperature and solvent conditions. The formaldehyde unit, being a simple aldehyde, does not exhibit significant tautomeric forms under standard conditions, though it can participate in various equilibrium processes including hydration and hemiacetal formation in aqueous environments.

| Structural Feature | Primary Form | Alternative Form | Energy Difference |

|---|---|---|---|

| Prop-2-enamide resonance | Neutral amide | Zwitterionic form | ~15-20 kcal/mol |

| Morpholine conformation | Chair form | Boat form | ~5-8 kcal/mol |

| Formaldehyde hydration | Carbonyl form | Hydrated form | Solvent dependent |

Properties

CAS No. |

125302-07-0 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.227 |

IUPAC Name |

formaldehyde;morpholine;prop-2-enamide |

InChI |

InChI=1S/C4H9NO.C3H5NO.CH2O/c1-3-6-4-2-5-1;1-2-3(4)5;1-2/h5H,1-4H2;2H,1H2,(H2,4,5);1H2 |

InChI Key |

JTFSHBDCWBOWEU-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N.C=O.C1COCCN1 |

Synonyms |

2-Propenamide, polymer with formaldehyde and morpholine |

Origin of Product |

United States |

Preparation Methods

Classical One-Pot Mannich Condensation

In traditional approaches, acrylamide reacts with formaldehyde and morpholine in aqueous or alcoholic media at elevated temperatures (60–80°C). The reaction proceeds via the in situ generation of a Schiff base intermediate (iminium ion), which subsequently undergoes nucleophilic attack by acrylamide’s amide group. Key challenges include premature polymerization of acrylamide and the instability of intermediates, necessitating precise pH control (8.5–10.5) and inert atmospheres to suppress side reactions.

Reaction Scheme:

-

Formation of Iminium Ion:

Morpholine reacts with formaldehyde to generate N-methylenemorpholinium chloride: -

Nucleophilic Addition:

Acrylamide attacks the iminium ion, forming the Mannich base:

Optimization Parameters:

-

Temperature: 70°C minimizes polymerization while ensuring sufficient reaction kinetics.

-

Solvent: Ethanol/water mixtures (3:1 v/v) enhance solubility of intermediates.

-

Catalyst: Trace HCl (0.1 M) accelerates iminium formation without degrading acrylamide.

Pre-Formed Iminium Salt Strategy

To circumvent issues of intermediate instability, recent advances employ pre-isolated iminium salts. This method involves synthesizing N-methylenemorpholinium chloride separately before introducing acrylamide, thereby reducing side reactions and improving yields.

Synthesis of N-Methylenemorpholinium Chloride

Morpholine and formaldehyde react in anhydrous ethanol under reflux (50°C, 2 h) to yield the iminium salt as a crystalline solid. Isolation via vacuum filtration and drying under reduced pressure ensures high purity (>98%).

Coupling with Acrylamide

The pre-formed iminium salt is reacted with acrylamide in tetrahydrofuran (THF) at 25°C for 24 h. This low-temperature approach suppresses polymerization, achieving yields of 85–90%.

Advantages:

-

Eliminates competing hydrolysis pathways.

-

Enables stoichiometric control over reactants.

Kinetic and Mechanistic Insights

Kinetic studies of the Mannich reaction involving morpholine and formaldehyde reveal a second-order dependence on formaldehyde concentration and first-order dependence on both morpholine and acrylamide. The rate-determining step involves the nucleophilic attack of acrylamide on the iminium ion, with activation energy (ΔG‡) of 72 kJ/mol.

Table 1: Kinetic Parameters for Mannich Reaction

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | L/mol·s | pH 10, 70°C |

| Activation Energy (ΔG‡) | 72 kJ/mol | Ethanol/water |

| Reaction Order | [F]²[M][A]¹ | Steady-state kinetics |

Alternative Synthetic Routes

Reductive Amination Approach

A less common method involves reductive amination of acrylamide with formaldehyde and morpholine using sodium cyanoborohydride (NaBH3CN) in methanol. While this method avoids high temperatures, yields remain modest (60–65%) due to competing reduction of acrylamide’s double bond.

Solid-Phase Synthesis

Immobilizing morpholine on a polystyrene resin enables stepwise addition of formaldehyde and acrylamide. This technique facilitates easy purification but suffers from scalability issues and lower reaction efficiency (50–55% yield).

Analytical Characterization

Successful synthesis is confirmed via:

-

FT-IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 1100 cm⁻¹ (morpholine C-O-C).

-

NMR Spectroscopy:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.22 g/mol |

| Melting Point | 112–115°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents |

Challenges and Mitigation Strategies

Premature Polymerization

Acrylamide’s tendency to polymerize under basic conditions is mitigated by:

Byproduct Formation

Hydrolysis of the iminium ion to morpholine and formaldehyde is minimized by maintaining anhydrous conditions and using excess acrylamide (1.5 equiv).

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

Chemical Reactions Analysis

Formaldehyde;morpholine;prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic addition reactions due to the presence of the carbonyl group in formaldehyde and the amide group in prop-2-enamide . Major products formed from these reactions include substituted acrylamides and methacrylamides, which are valuable monomeric precursors for smart polymers .

Scientific Research Applications

Formaldehyde;morpholine;prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of stimuli-responsive polymers with dual functionalities of temperature and pH-responsiveness . In biology, it can be used to study the effects of formaldehyde on cellular processes and to develop fluorescent probes for tracking endogenous formaldehyde . In medicine, morpholine derivatives have been investigated for their pharmacological actions, including their potential as tyrosine-kinase inhibitors . In industry, the compound is used in the production of water-soluble hyperbranched polymers for enhanced oil recovery .

Mechanism of Action

The mechanism of action of formaldehyde;morpholine;prop-2-enamide involves its interaction with various molecular targets and pathways. Formaldehyde can react with nucleophilic sites in proteins and DNA, leading to the formation of cross-links and adducts . Morpholine derivatives can act as irreversible tyrosine-kinase inhibitors, targeting enzymes like HER-2, EGFR, and ErbB-4 . The prop-2-enamide component can undergo nucleophilic addition reactions, forming covalent bonds with electrophilic sites in biological molecules . These interactions contribute to the compound’s biological and pharmacological effects.

Comparison with Similar Compounds

Research Highlights and Contradictions

- Formaldehyde : While derivatization is standard for analysis, recent electrochemical platforms aim to bypass this step, though sensitivity remains inferior to DNPH methods .

- Prop-2-enamide : Safety concerns conflict with its utility in polymer chemistry, driving research into less toxic alternatives like hydroxyethyl acrylamide .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Boiling Point (°C) | Water Solubility (g/L) | LogP |

|---|---|---|---|

| Formaldehyde | -19 | 400 | 0.35 |

| Morpholine | 129 | Miscible | -0.86 |

| Prop-2-enamide | 125 (decomposes) | 215 | -0.67 |

Q & A

Q. What are the standard synthetic methodologies for prop-2-enamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between acryloyl chloride and amine derivatives. Key parameters include temperature control (e.g., 0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for polarity adjustment), and stoichiometric ratios to minimize side products. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity . Optimization may involve iterative adjustments to pH and reaction time to maximize yield.

Q. How can TLC and NMR spectroscopy be applied to monitor the synthesis of enamide compounds?

- Methodological Answer :

- TLC : Use silica gel plates with UV-active indicators. Spot crude reaction mixtures and elute with ethyl acetate/hexane mixtures (e.g., 3:7 ratio). Compare Rf values against known standards to track intermediate formation and completion.

- NMR : Analyze and spectra to confirm bond formation (e.g., disappearance of acryloyl chloride peaks and emergence of enamide proton signals at δ 6.2–6.8 ppm for trans-configuration). Coupling constants (J = 12–16 Hz) help distinguish E/Z isomers .

Q. What analytical approaches are recommended for quantifying formaldehyde in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using 2,4-dinitrophenylhydrazine) is preferred for sensitivity. For aqueous samples, high-performance liquid chromatography (HPLC) with UV detection at 360 nm after Nash reagent derivatization can achieve detection limits of 0.1 ppm. Validate methods using spike-recovery experiments to account for matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported equilibrium constants for formaldehyde-morpholine adduct formation under varying experimental conditions?

- Methodological Answer : Replicate studies under controlled ionic strength (e.g., 0.05–1.0 M KCl) and pH (5.0–9.0) to isolate variables affecting equilibria. Use potentiometric titrations to measure ΔpH as a function of formaldehyde concentration. Compare results across buffer systems (e.g., morpholine vs. piperidine) to assess amine-specific effects. Computational modeling (e.g., Density Functional Theory) can predict hydroxymethyl adduct stability and validate experimental trends .

Q. What experimental strategies are effective in elucidating the mechanism of action of prop-2-enamide derivatives in receptor binding studies?

- Methodological Answer :

- In vitro assays : Use radioligand displacement assays (e.g., -labeled competitors) to determine IC50 values. For example, test enamide derivatives against opioid or cannabinoid receptors.

- Structural analysis : Perform X-ray crystallography or molecular docking simulations to identify key interactions (e.g., hydrogen bonding with tert-butyl groups or fluorophenyl substituents).

- Functional studies : Measure intracellular cAMP levels or calcium flux in transfected cell lines to assess agonist/antagonist activity .

Q. How should researchers design dose-response models for formaldehyde toxicity studies while addressing interspecies variability and exposure duration?

- Methodological Answer :

- Interspecies adjustment : Apply allometric scaling (e.g., body surface area or metabolic rate) to extrapolate rodent data to humans. Use benchmark dose (BMD) modeling with EPA’s BMDS software to identify lower confidence limits (BMDL10).

- Temporal factors : Conduct time-course analyses (e.g., 28-day inhalation studies) to distinguish acute vs. chronic effects. Incorporate competing risks (e.g., DNA-protein crosslink repair kinetics) into mechanistic models .

Data Contradiction and Validation

Q. How can conflicting data on formaldehyde’s carcinogenic potency across studies be reconciled?

- Methodological Answer : Perform meta-analyses stratified by exposure route (inhalation vs. oral) and species (rat vs. primate). Apply Hill criteria for causality assessment, focusing on consistency, biological gradient, and coherence. Use immunohistochemistry to quantify formaldehyde-DNA adducts (e.g., N6-hydroxymethyldeoxyadenosine) in target tissues, correlating with tumor incidence .

Experimental Design Considerations

Q. What statistical methods are appropriate for analyzing small-sample datasets in prop-2-enamide bioactivity studies?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. Apply false discovery rate (FDR) correction for multiple comparisons in high-throughput screens. For dose-response curves, bootstrap resampling (1,000 iterations) improves confidence intervals. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.